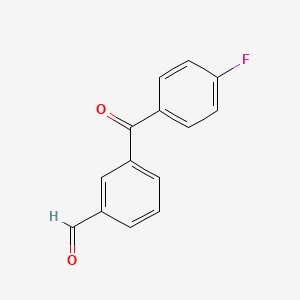

3-(4-Fluorobenzoyl)benzaldehyde

Description

3-(4-Fluorobenzoyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a 4-fluorobenzoyl group (C₆H₄FCO-). Its molecular formula is C₁₄H₉FO₂, with a molecular weight of 228.22 g/mol. This compound is structurally distinguished by the presence of both an aldehyde (-CHO) and a fluorinated benzoyl group, which confer unique electronic and steric properties.

Fluorinated benzaldehydes are critical intermediates in pharmaceutical, agrochemical, and materials science research due to their reactivity in cross-coupling reactions, nucleophilic substitutions, and as precursors for heterocyclic compounds . The electron-withdrawing fluorine atom enhances the electrophilicity of the aldehyde group, making it valuable in synthesizing bioactive molecules or polymers .

Propriétés

IUPAC Name |

3-(4-fluorobenzoyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO2/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXUEVSOUHBRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzoyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzoyl chloride with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3-(4-Fluorobenzoyl)benzaldehyde follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Types of Reactions:

Oxidation: 3-(4-Fluorobenzoyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of 3-(4-Fluorobenzoyl)benzoic acid.

Reduction: Formation of 3-(4-Fluorobenzoyl)benzyl alcohol.

Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

3-(4-Fluorobenzoyl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity, making it suitable for multiple synthetic pathways.

Synthetic Routes:

The compound can be synthesized through Friedel-Crafts acylation, where 4-fluorobenzoyl chloride reacts with benzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

Reactions:

- Oxidation: Can be oxidized to form 3-(4-Fluorobenzoyl)benzoic acid.

- Reduction: Reduction reactions yield alcohol derivatives such as 3-(4-Fluorobenzoyl)benzyl alcohol.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Biological Research

Antimicrobial and Antifungal Properties:

Research has indicated that 3-(4-Fluorobenzoyl)benzaldehyde exhibits potential antimicrobial and antifungal activities. Its ability to interact with biological molecules through its functional groups makes it a candidate for further investigation in medicinal chemistry.

Mechanism of Action:

The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances lipophilicity, facilitating interaction with lipid membranes and increasing cellular uptake.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, 3-(4-Fluorobenzoyl)benzaldehyde is utilized in the production of specialty chemicals with specific properties. Its unique chemical structure allows for the development of materials that meet particular industrial requirements.

Case Studies:

- Pharmaceutical Development: Ongoing research explores its potential as a precursor in developing new therapeutic agents targeting various diseases.

- Agrochemical Synthesis: The compound is also studied for its role in synthesizing agrochemicals, contributing to agricultural advancements.

Mécanisme D'action

The mechanism of action of 3-(4-Fluorobenzoyl)benzaldehyde is primarily based on its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences:

Electron-Withdrawing Effects: The 4-fluorobenzoyl group in the target compound introduces strong electron-withdrawing effects via the carbonyl and fluorine, enhancing electrophilicity at the aldehyde group compared to ether-linked analogs like 3-(4-Fluorophenoxy)benzaldehyde . Trifluoromethyl groups (e.g., in 4-(3-(Trifluoromethyl)phenyl)benzaldehyde) provide greater lipophilicity and metabolic stability, making them preferred in drug design .

Carboxylic acid derivatives (e.g., 4-(4-Fluoro-2-methylphenyl)benzoic acid) are more stable and less reactive, favoring use in polymer additives .

Synthetic Utility: 3-(4-Fluorobenzoyl)benzaldehyde is likely synthesized via Friedel-Crafts acylation or cross-coupling, similar to methods for 3,4-dimethylbenzaldehyde production . Nitro or cyano-substituted analogs (e.g., 4-(3-Nitrophenyl)benzaldehyde) are tailored for explosive sensitivity or coordination chemistry .

Activité Biologique

3-(4-Fluorobenzoyl)benzaldehyde, with the chemical formula C13H9F O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of 3-(4-Fluorobenzoyl)benzaldehyde

The synthesis of 3-(4-Fluorobenzoyl)benzaldehyde typically involves the reaction of 4-fluorobenzoyl chloride with benzaldehyde in the presence of a base such as pyridine. The general reaction can be represented as follows:

This method allows for the formation of the desired product with moderate yields and purity, making it suitable for further biological evaluations.

Anticancer Properties

Recent studies have indicated that 3-(4-Fluorobenzoyl)benzaldehyde exhibits significant anticancer activity. For instance, in a study involving various cancer cell lines, the compound demonstrated potent cytotoxic effects, particularly against lung cancer cells (NCI-H460). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-3 pathways, leading to cell cycle arrest and subsequent cell death .

Table 1: Anticancer Activity of 3-(4-Fluorobenzoyl)benzaldehyde

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H460 | 2.0 | Induction of apoptosis via caspase-3 |

| MCF-7 (Breast) | 5.5 | Cell cycle arrest |

| HeLa (Cervical) | 4.2 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, 3-(4-Fluorobenzoyl)benzaldehyde has shown antimicrobial activity against various bacterial strains. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Study on Lung Cancer Cells : A comprehensive study focused on the effects of 3-(4-Fluorobenzoyl)benzaldehyde on NCI-H460 lung cancer cells revealed that treatment with the compound at concentrations as low as 2 µM resulted in significant apoptosis as measured by flow cytometry and annexin V staining . The study concluded that this compound could be a promising candidate for further development in cancer therapy.

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of various derivatives of benzaldehyde, including 3-(4-Fluorobenzoyl)benzaldehyde. The results indicated that this compound was particularly effective against Staphylococcus aureus, highlighting its potential application in treating bacterial infections .

Research Findings and Future Directions

The biological activity of 3-(4-Fluorobenzoyl)benzaldehyde is supported by various studies indicating its potential as an anticancer and antimicrobial agent. However, further research is required to elucidate its complete mechanism of action and to explore its efficacy in vivo. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular pathways involved in its anticancer effects.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Fluorobenzoyl)benzaldehyde, and what critical parameters influence yield?

- Methodological Answer :

- Friedel-Crafts Acylation : Reacting benzaldehyde derivatives with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include temperature control (0–5°C) and stoichiometric ratios to minimize side reactions .

- Oxidation of Alcohol Precursors : Using oxidizing agents like pyridinium chlorochromate (PCC) on 3-(4-fluorobenzoyl)benzyl alcohol. Solvent polarity and reaction time must be optimized to prevent over-oxidation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with fluorinated aryl boronic acids. Catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) significantly impact yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 3-(4-Fluorobenzoyl)benzaldehyde?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorobenzoyl group integration. Compare with databases (e.g., NIST) to resolve discrepancies .

- Mass Spectrometry (HRMS) : Exact mass analysis (expected [M+H]⁺ = 229.0776) to verify molecular formula and detect impurities .

- X-ray Crystallography : For unambiguous structural confirmation, particularly if polymorphism or crystal packing effects are observed .

Q. How does the electron-withdrawing fluorobenzoyl group influence the reactivity of the benzaldehyde moiety in nucleophilic addition reactions?

- Methodological Answer :

- The fluorobenzoyl group increases electrophilicity of the aldehyde carbon, accelerating nucleophilic attacks (e.g., Grignard additions). Monitor via kinetic studies (UV-Vis or in situ IR) to compare reaction rates with non-fluorinated analogs .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for 3-(4-Fluorobenzoyl)benzaldehyde derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple sources (e.g., NIST, PubChem) and replicate experiments under standardized conditions (solvent, temperature) .

- Computational Prediction : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and identify outliers due to solvent effects or tautomerism .

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of reactions involving 3-(4-Fluorobenzoyl)benzaldehyde?

- Methodological Answer :

- Transition State Analysis : Model intermediates for competing reaction pathways (e.g., ortho vs. para substitution) using Gaussian or ORCA software. Activation energies determine dominant products .

- Electrostatic Potential Maps : Visualize electron density to identify reactive sites. The fluorobenzoyl group directs electrophiles to the aldehyde’s para position due to resonance effects .

Q. What experimental design considerations are critical when studying the stability of 3-(4-Fluorobenzoyl)benzaldehyde under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH and monitor degradation via HPLC. Use Arrhenius plots to extrapolate shelf life at 25°C .

- pH-Dependent Hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–12). LC-MS identifies hydrolysis products (e.g., benzoic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.